N-(3-chloro-4-cyanophenyl)-3-methylbutanamide
Description
Properties
CAS No. |
349574-60-3 |
|---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)5-12(16)15-10-4-3-9(7-14)11(13)6-10/h3-4,6,8H,5H2,1-2H3,(H,15,16) |
InChI Key |
MFGMFSKLDNJQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation of 3-Chloro-4-Cyanoaniline with 3-Methylbutanoyl Chloride
The most widely reported method involves the direct acylation of 3-chloro-4-cyanoaniline with 3-methylbutanoyl chloride under basic conditions. This nucleophilic acyl substitution reaction proceeds via the following steps:
-
Reagent Preparation : 3-Methylbutanoyl chloride is synthesized by treating 3-methylbutanoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
-
Reaction Setup : Equimolar amounts of 3-chloro-4-cyanoaniline and 3-methylbutanoyl chloride are combined in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.
-
Reaction Conditions : The mixture is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours.
Key Data :
This method is favored for its simplicity and high purity but requires stringent moisture control to prevent hydrolysis of the acyl chloride.
Alternative Route: In Situ Acid Chloride Formation
To circumvent the handling of moisture-sensitive acyl chlorides, an alternative approach generates 3-methylbutanoyl chloride in situ using PCl₃. This one-pot method involves:
-
Activation : 3-Methylbutanoic acid is treated with PCl₃ in xylene at 60°C for 1 hour.
-
Coupling : 3-Chloro-4-cyanoaniline is added directly to the reaction mixture, followed by TEA.
Advantages :
-
Eliminates the need to isolate 3-methylbutanoyl chloride.
-
Achieves comparable yields (75–80%) while reducing purification steps.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 85 | 12 |
| THF | 7.58 | 78 | 14 |
| Toluene | 2.38 | 65 | 18 |
Polar aprotic solvents like DCM enhance nucleophilicity of the aniline, accelerating the reaction.
Temperature and Stoichiometry
-
Low-Temperature Initiation (0–5°C): Minimizes side reactions such as dimerization of the acyl chloride.
-
Base Equivalents : Using >2 equivalents of TEA improves yields by ensuring complete HCl sequestration.
Industrial-Scale Production Techniques
Batch Reactors vs. Continuous Flow Systems
Traditional batch reactors face challenges in heat dissipation and mixing efficiency at scale. Continuous flow reactors address these limitations:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/L/day | 2.4 kg/L/day |
| Purity | 92% | 96% |
| Energy Consumption | High | Moderate |
Continuous systems enable precise temperature control and reduce reaction times from 12 hours to 30 minutes.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (MeCN/H₂O = 70:30) confirms >98% purity, with retention time = 6.8 min.
Challenges and Troubleshooting
Hydrolysis of Acyl Chloride
Exposure to moisture leads to hydrolysis, forming 3-methylbutanoic acid. Remedies include:
-
Rigorous drying of solvents (molecular sieves).
-
Conducting reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3-chloro-4-cyanophenyl)-3-methylbutanamide has been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that the compound exhibits significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates its potential as a candidate for further development in cancer therapeutics .
Androgen Receptor Degradation
Recent research has identified this compound as a selective androgen receptor degrader (SARD). It was synthesized as part of a series of propanamide derivatives, demonstrating promising activity in degrading androgen receptors, which are crucial in the progression of certain cancers, particularly prostate cancer . The binding affinity and transactivation properties were assessed, showing that some derivatives effectively induce degradation of androgen receptors in vitro.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Investigations into the neuroprotective properties of this compound have shown that it may play a role in mitigating neuroinflammation and neuronal cell death. This is particularly relevant for conditions like multiple sclerosis and Alzheimer’s disease, where inflammation contributes to disease progression .
Case Study 1: Anticancer Activity Evaluation
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Model Study
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Case Study 3: Androgen Receptor Degradation Assessment
- Objective : Assess the potential of the compound as a selective androgen receptor degrader.
- Findings : Specific derivatives exhibited effective degradation of androgen receptors with varying binding affinities.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
| Androgen receptor degradation | LNCaP cells | Significant degradation observed | 2021 |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of N-(3-chloro-4-cyanophenyl)-3-methylbutanamide, the following structurally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
In contrast, N-(4-aminophenyl)-3-methylbutanamide (4-NH₂) has an electron-donating amino group, which may reduce metabolic stability compared to the chloro-cyano analog . Heterocyclic Modifications: The piperazinyl group in N-[3-chloro-4-(4-ethylpiperazinyl)phenyl]-3-methylbutanamide introduces a basic nitrogen, likely improving solubility but altering target selectivity compared to the cyano-substituted compound .
Side-Chain Modifications Acetylthio (-SCOCH₃) Addition: The acetylthio moiety in 2-(Acetylthio)-N-(3',4'-dichlorophenyl)-3-methylbutanamide (compound 115) confers thiol-reactivity, enabling covalent interactions with bacterial proteases. This contrasts with the non-reactive 3-methylbutanamide chain in the target compound, which relies on non-covalent binding .
Comparative Pharmacological Profiles Anticancer vs. Antimicrobial Activity: The target compound’s role in darolutamide highlights its application in oncology, whereas acetylthio derivatives (e.g., compound 115) are tailored for antibacterial use . Pesticide Analogs: Flutolanil, a trifluoromethyl-substituted benzamide, demonstrates how halogenation patterns influence agrochemical efficacy. The trifluoromethyl group enhances lipophilicity and fungal membrane penetration, unlike the cyano group’s polar characteristics .
Physicochemical Properties
- Lipophilicity: The chloro and cyano groups in this compound increase its logP (estimated ~2.5) compared to the less halogenated N-(4-aminophenyl)-3-methylbutanamide (logP ~1.8). This enhances membrane permeability, critical for oral bioavailability in darolutamide .
- Metabolic Stability: Cyano groups are resistant to oxidative metabolism, whereas amino groups (e.g., in N-(4-aminophenyl)-3-methylbutanamide) are prone to acetylation or deamination, reducing their half-life .
Biological Activity
N-(3-chloro-4-cyanophenyl)-3-methylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the context of inflammatory diseases and as a chemokine receptor antagonist. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chloro group, a cyano group, and an amide functional group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including receptors involved in inflammatory responses.
Research indicates that this compound may function as an antagonist of chemokine receptors, particularly CCR-3. This receptor is implicated in the recruitment and activation of eosinophils during allergic responses and inflammation. By inhibiting CCR-3, the compound may reduce eosinophil migration to sites of inflammation, thereby exerting anti-inflammatory effects .
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to this compound can inhibit cytokine production associated with inflammatory pathways. For instance:
- IL-17A Inhibition : In experimental models, the compound has been shown to significantly reduce IL-17A gene expression in response to inflammatory stimuli. This reduction is critical as IL-17A plays a central role in autoimmune and inflammatory diseases .
- IFN-γ Modulation : The compound also affects IFN-γ expression levels, indicating its potential role in modulating Th1 immune responses .
Case Studies
- Asthma Models : In animal models of asthma, administration of this compound led to decreased bronchial hyperreactivity and reduced eosinophilia in lung tissues. These findings suggest that the compound could be beneficial for treating asthma by targeting eosinophilic inflammation .
- Rheumatoid Arthritis : Another study highlighted the compound's efficacy in reducing joint inflammation and damage in models of rheumatoid arthritis, further supporting its therapeutic potential against chronic inflammatory conditions .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Question: What are the standard synthetic routes for N-(3-chloro-4-cyanophenyl)-3-methylbutanamide?
Methodological Answer:
The synthesis of structurally analogous amides, such as N-(3',4'-dichlorophenyl)-3-methylbutanamide derivatives, typically involves:
- Step 1: Activation of the carboxylic acid (e.g., 3-methylbutanoic acid) using coupling agents like thionyl chloride or carbodiimides to form an acyl chloride or active ester intermediate.
- Step 2: Reaction with 3-chloro-4-cyanoaniline under Schotten-Baumann conditions (aqueous base, e.g., NaOH) or in aprotic solvents (e.g., DMF) with a base like pyridine to facilitate nucleophilic acyl substitution .
- Optimization: Yields (~70–90%) depend on reaction time (2–4 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 amine:acyl chloride).
Example Protocol (Adapted from ):
| Reagent | Amount | Conditions | Yield |
|---|---|---|---|
| 3-Methylbutanoyl chloride | 1.2 eq | Acetone, RT, 3 h | 87% |
| 3-Chloro-4-cyanoaniline | 1.0 eq | DMF, Cs₂CO₃, 40°C | 92% |
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include:
- δ 1.0–1.2 ppm (doublet, 6H, CH(CH₃)₂).
- δ 2.2–2.4 ppm (multiplet, 1H, CH(CH₃)₂).
- δ 7.3–7.6 ppm (aromatic protons, integration varies with substitution pattern) .
- ¹³C NMR: Confirms carbonyl (δ ~170 ppm) and nitrile (δ ~115 ppm) groups.
- High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₂H₁₂ClN₂O ([M+H]⁺): 247.0634. Deviations >5 ppm require re-analysis .
- X-ray Crystallography: For unambiguous confirmation, single crystals are grown via slow evaporation (e.g., in ethanol/water). SHELXL refinement ( ) resolves bond lengths/angles (e.g., C-Cl: 1.74 Å, C≡N: 1.15 Å) .
Advanced Question: How can conflicting spectroscopic and crystallographic data be resolved?
Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from:
- Conformational Flexibility: Dynamic processes (e.g., rotation of the 3-methylbutanamide chain) may average NMR signals but are fixed in crystal structures.
- Solvent Effects: Polar solvents (e.g., DMSO) can induce proton exchange or tautomerism.
Resolution Workflow:
Variable-Temperature NMR: Identify broadening/disappearance of peaks (e.g., coalescence at 80°C).
DFT Calculations: Compare optimized geometries (Gaussian 16, B3LYP/6-31G*) with experimental bond lengths from SHELXL-refined X-ray data .
Dynamic NMR Simulations: Use software like MestReNova to model rotational barriers (>10 kcal/mol suggests rigidity) .
Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies leverage analogs (e.g., ) to optimize bioactivity:
- Electron-Withdrawing Groups: The 4-cyano and 3-chloro substituents enhance electrophilicity, potentially improving receptor binding (e.g., cannabinoid receptor antagonism in ).
- Amide Backbone Modifications: Replacing 3-methylbutanamide with pentanamide () alters lipophilicity (logP: 3.2 vs. 3.8), assessed via HPLC (C18 column, MeCN/H₂O gradient).
- In Silico Docking: Use AutoDock Vina to predict binding poses against targets (e.g., COX-2, PDB: 5KIR). Key interactions: H-bonding with the amide carbonyl and π-stacking of the chlorophenyl ring .
Example SAR Table (Hypothetical):
| Derivative | R₁ (Position 3) | R₂ (Position 4) | IC₅₀ (µM) |
|---|---|---|---|
| Parent | Cl | CN | 12.3 |
| Analog A | Br | CN | 8.7 |
| Analog B | Cl | NO₂ | 25.1 |
Advanced Question: How is computational modeling applied to predict stability and reactivity?
Methodological Answer:
- Thermodynamic Stability:
- DSC/TGA: Experimental decomposition onset (~200°C) aligns with computed enthalpy (ΔH ~120 kJ/mol via Gaussian).
- Reactivity Prediction:
Computational Parameters:
| Software | Method/Basis Set | Property Calculated |
|---|---|---|
| Gaussian | B3LYP/6-311+G(d,p) | HOMO/LUMO, ΔG |
| SHELXL | Full-matrix refinement | Crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
